

# a basic understanding of hydrogen sulfate's chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydrogen sulfate*

Cat. No.: *B1211346*

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **Hydrogen Sulfate**

## Introduction

The **hydrogen sulfate** ion, also known as bisulfate, is an anion with the chemical formula  $\text{HSO}_4^-$ .<sup>[1][2][3][4]</sup> It is the conjugate base of sulfuric acid ( $\text{H}_2\text{SO}_4$ ) following the loss of one proton.<sup>[5][6]</sup> As an intermediate species in the deprotonation of a strong diprotic acid, **hydrogen sulfate** exhibits a unique set of chemical properties, acting as both a weak acid and a base.<sup>[1][7]</sup> This amphiprotic nature, combined with its structural stability, makes it a significant species in both industrial and biological chemistry. This guide provides a detailed examination of its core chemical properties, experimental determination protocols, and its role in chemical reactions, tailored for researchers, scientists, and drug development professionals.

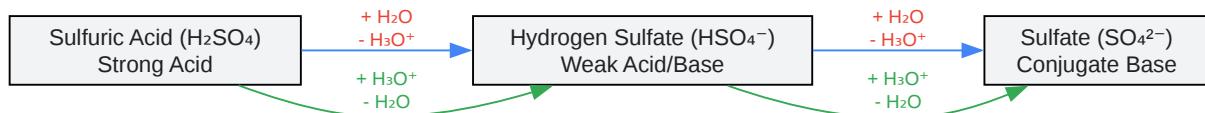
## Molecular Structure and Physical Properties

The **hydrogen sulfate** ion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom also bonded to a hydrogen atom.<sup>[1][8]</sup> This tetrahedral arrangement minimizes electron-electron repulsion, leading to a stable configuration.<sup>[9]</sup> The sulfur atom is in the +6 oxidation state.<sup>[2][10]</sup> In its salt form, such as sodium **hydrogen sulfate** ( $\text{NaHSO}_4$ ), it typically appears as an odorless, white powder.<sup>[2][5]</sup>

## Data Presentation: Physicochemical Properties

A summary of the key quantitative data for **hydrogen sulfate** and its common salt, sodium **hydrogen sulfate**, is presented below for easy comparison.

| Property                                                                  | Value                   | Notes                                                                            |
|---------------------------------------------------------------------------|-------------------------|----------------------------------------------------------------------------------|
| Molecular Formula                                                         | $\text{HSO}_4^-$        |                                                                                  |
| Molar Mass (ion)                                                          | 97.07 g/mol             | <a href="#">[2]</a> <a href="#">[3]</a>                                          |
| Molar Mass (NaHSO <sub>4</sub> )                                          | 120.06 g/mol            | <a href="#">[11]</a>                                                             |
| Appearance (as NaHSO <sub>4</sub> )                                       | White solid/powder      | <a href="#">[2]</a> <a href="#">[5]</a>                                          |
| Density (as NaHSO <sub>4</sub> )                                          | 2.345 g/cm <sup>3</sup> | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                      |
| Melting Point (as NaHSO <sub>4</sub> )                                    | 58.5 °C (monohydrate)   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[11]</a> |
| Molecular Geometry                                                        | Tetrahedral (around S)  | <a href="#">[9]</a> <a href="#">[12]</a>                                         |
| O-S-O Bond Angle                                                          | ~109.5°                 | For a tetrahedral structure. <a href="#">[12]</a>                                |
| S-O Bond Length                                                           | ~140 pm                 | <a href="#">[9]</a>                                                              |
| pKa ( $\text{HSO}_4^- \rightleftharpoons \text{SO}_4^{2-} + \text{H}^+$ ) | 1.92 - 1.99             | <a href="#">[6]</a> <a href="#">[13]</a> <a href="#">[14]</a>                    |
| pH (of 1M NaHSO <sub>4</sub> solution)                                    | < 1                     | <a href="#">[11]</a>                                                             |


## Core Chemical Properties

### Acidity and Amphiprotic Nature

**Hydrogen sulfate** is an amphiprotic species, meaning it can act as both an acid and a base.[\[1\]](#)  
[\[7\]](#)

- As an Acid: It can donate its proton to a base, forming the sulfate ion ( $\text{SO}_4^{2-}$ ). In aqueous solution, it acts as a weak acid, partially dissociating.[\[1\]](#)[\[10\]](#)  $\text{HSO}_4^-(\text{aq}) + \text{H}_2\text{O}(\text{l}) \rightleftharpoons \text{SO}_4^{2-}(\text{aq}) + \text{H}_3\text{O}^+(\text{aq})$ [\[1\]](#)
- As a Base: It can accept a proton from a stronger acid to form sulfuric acid ( $\text{H}_2\text{SO}_4$ ).[\[1\]](#)  $\text{HSO}_4^-(\text{aq}) + \text{H}_3\text{O}^+(\text{aq}) \rightleftharpoons \text{H}_2\text{SO}_4(\text{aq}) + \text{H}_2\text{O}(\text{l})$

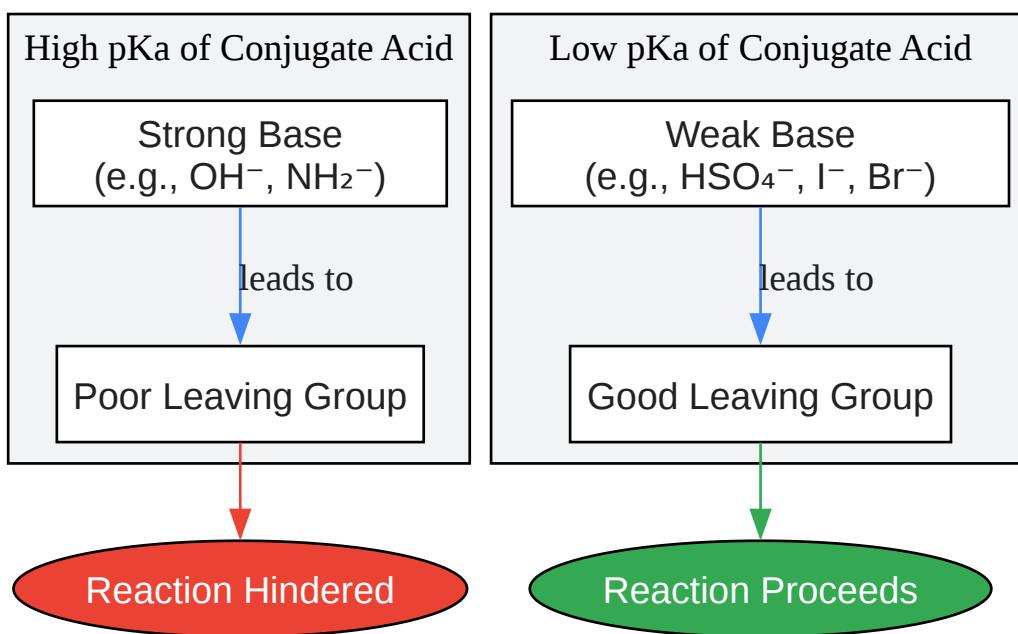
The equilibrium between these forms is fundamental to the chemistry of sulfuric acid solutions.



[Click to download full resolution via product page](#)

Figure 1. Dissociation pathway of sulfuric acid.

## Reactivity


**Hydrogen sulfate** is reactive with various substances:

- **Bases:** It readily reacts with bases in neutralization reactions to form the sulfate salt and water. For example, with sodium hydroxide:  $\text{NaHSO}_4 + \text{NaOH} \rightarrow \text{Na}_2\text{SO}_4 + \text{H}_2\text{O}$
- **Salts of Weaker Acids:** It can displace weaker acids from their salts. For instance, reacting sodium acetate with sulfuric acid yields sodium bisulfate and acetic acid.[6]  $\text{H}_2\text{SO}_4 + \text{CH}_3\text{COONa} \rightarrow \text{NaHSO}_4 + \text{CH}_3\text{COOH}$ [6]

## Role as a Leaving Group in Organic Chemistry

In organic synthesis, the ability of a molecular fragment to depart from a substrate is crucial. A good leaving group must be able to stabilize the negative charge it carries after heterolytic bond cleavage.[15][16] The **hydrogen sulfate** ion, and more commonly the sulfate ion, are considered excellent leaving groups.[17]

This property is directly related to the acidity of the conjugate acid. The conjugate acid of the **hydrogen sulfate** leaving group is sulfuric acid ( $\text{H}_2\text{SO}_4$ ), which is a very strong acid ( $\text{pK}_{\text{a}1} \approx -3$ ).[6] The conjugate bases of strong acids are weak bases and therefore excellent leaving groups because they are stable on their own.[18] The negative charge on the departing group is well-stabilized by resonance across the multiple oxygen atoms.[17]



[Click to download full resolution via product page](#)

Figure 2. Relationship between  $pK_a$  and leaving group ability.

## Experimental Protocols

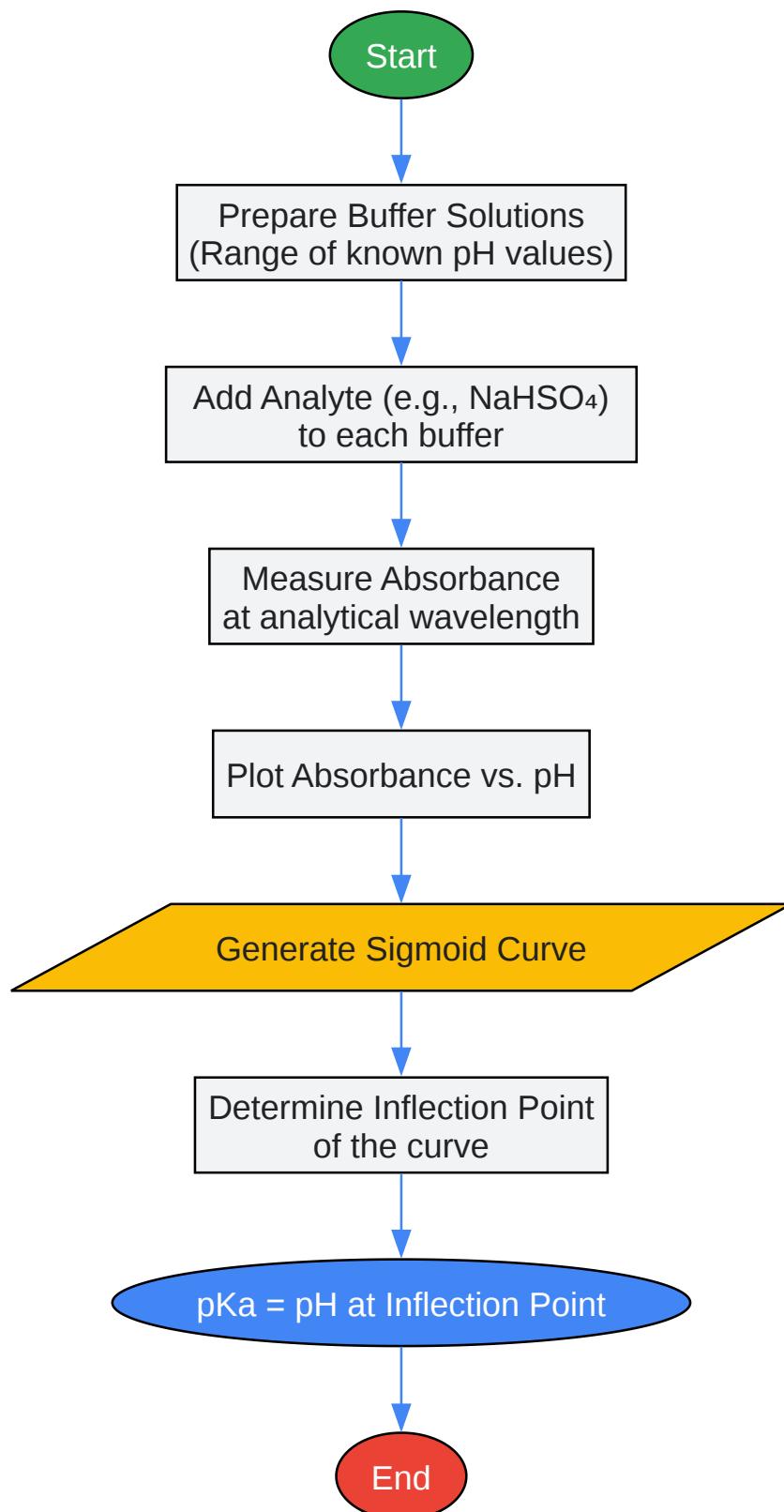
### Industrial Synthesis: The Contact Process

The industrial production of sulfuric acid, the parent acid of **hydrogen sulfate**, is primarily achieved through the Contact Process.<sup>[6][19][20]</sup> This process is designed for high-yield, continuous production.

Methodology:

- Production of Sulfur Dioxide (SO<sub>2</sub>): Molten sulfur is burned in an excess of dry air to produce sulfur dioxide gas.<sup>[19][20]</sup>  $S(s) + O_2(g) \rightarrow SO_2(g)$
- Catalytic Oxidation of SO<sub>2</sub> to SO<sub>3</sub>: The sulfur dioxide is passed over a vanadium(V) oxide (V<sub>2</sub>O<sub>5</sub>) catalyst at approximately 450°C and 1-2 atm of pressure.<sup>[20]</sup> This is a reversible and exothermic reaction.  $2SO_2(g) + O_2(g) \rightleftharpoons 2SO_3(g)$
- Formation of Oleum: The resulting sulfur trioxide is absorbed into concentrated (98%) sulfuric acid to form pyrosulfuric acid, also known as fuming sulfuric acid or oleum (H<sub>2</sub>S<sub>2</sub>O<sub>7</sub>).

[6][19] Direct reaction of  $\text{SO}_3$  with water is avoided as it produces a highly corrosive mist that is difficult to manage.[20][21]  $\text{SO}_3(\text{g}) + \text{H}_2\text{SO}_4(\text{l}) \rightarrow \text{H}_2\text{S}_2\text{O}_7(\text{l})$ [19]


- Dilution to Sulfuric Acid: The oleum is then carefully diluted with water to produce concentrated sulfuric acid of the desired concentration (typically 98%).[19]  $\text{H}_2\text{S}_2\text{O}_7(\text{l}) + \text{H}_2\text{O}(\text{l}) \rightarrow 2\text{H}_2\text{SO}_4(\text{aq})$ [19]

## Determination of pKa by UV/Vis Spectrophotometry

The pKa of an acid, including the second dissociation of sulfuric acid ( $\text{pK}_{\text{a}_2}$ ), can be accurately determined using UV/Vis spectrophotometry.[22] The method relies on the principle that the protonated ( $\text{HSO}_4^-$ ) and deprotonated ( $\text{SO}_4^{2-}$ ) forms of the ion exhibit different molar absorptivities at a specific wavelength.

Methodology:

- Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 1 to pH 3 for  $\text{HSO}_4^-$ ) are prepared.
- Sample Preparation: A constant concentration of a **hydrogen sulfate** salt (e.g.,  $\text{NaHSO}_4$ ) is added to each buffer solution. Control samples are also prepared in highly acidic ( $\text{pH} \ll \text{pKa}$ ) and highly basic ( $\text{pH} \gg \text{pKa}$ ) solutions to measure the absorbance of the pure protonated and deprotonated species, respectively.[23]
- Spectrophotometric Measurement: The absorbance of each solution is measured at a predetermined analytical wavelength where the difference in absorbance between the two species is maximal.
- Data Analysis: The absorbance is plotted against the pH of the buffer solutions. This generates a sigmoidal curve.[24] The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[24]



[Click to download full resolution via product page](#)

*Figure 3. Workflow for pKa determination via spectrophotometry.*

## Conclusion

**Hydrogen sulfate** is a chemically significant anion with a rich set of properties derived from its structure and its position as the intermediate in the deprotonation of sulfuric acid. Its amphiprotic behavior, well-defined acidic character, and its role as an excellent leaving group make it a versatile species in chemical reactions. The protocols for its parent acid's synthesis and the determination of its pKa are robust and well-established, providing a solid foundation for its application and study in research and development. A thorough understanding of these core properties is essential for professionals working in chemical synthesis, drug development, and materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hydrogen Sulfate: Structure, Uses, and Key Properties Explained [vedantu.com]
- 2. Hydrogen Sulfate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. Hydrogen Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. NEET UG : hydrogen sulfate [unacademy.com]
- 9. Page loading... [guidechem.com]
- 10. Hydrogen Sulfate Formula with Solved Example [unacademy.com]
- 11. Sodium bisulfate - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. SATHEE: Chemistry Hydrogen Sulfate [sathee.iitk.ac.in]

- 14. hydrogen sulfate ion - Wikidata [wikidata.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Leaving group - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Preparation of Sulphuric Acid: Contact Process Explained [vedantu.com]
- 20. byjus.com [byjus.com]
- 21. m.youtube.com [m.youtube.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. ulm.edu [ulm.edu]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [a basic understanding of hydrogen sulfate's chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211346#a-basic-understanding-of-hydrogen-sulfate-s-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)